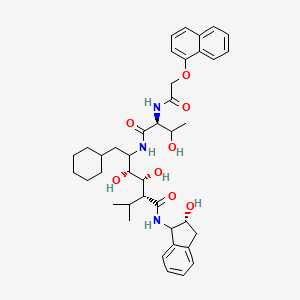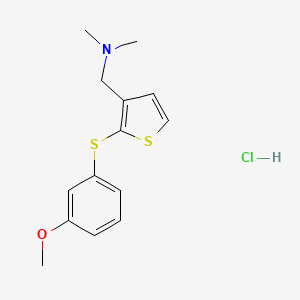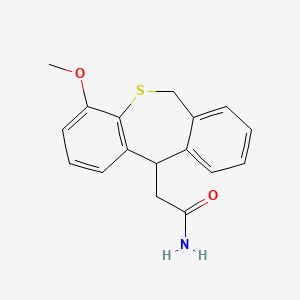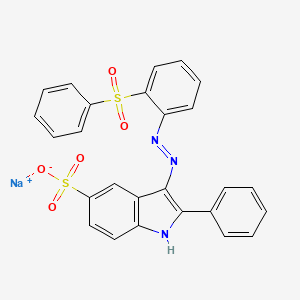
1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt is an organic compound known for its vibrant yellow to orange color. It is commonly referred to as Acid Yellow 246 and is widely used as a dye in various industries. This compound is characterized by its high solubility in water and its stability under acidic and neutral conditions .
Vorbereitungsmethoden
The synthesis of 1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt typically involves a coupling reaction between aniline and 2-amino-4-nitrobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. Industrial production methods often involve large-scale batch processes where the reactants are mixed in specific ratios and subjected to controlled temperatures and pH levels to optimize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: It can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: It serves as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which gives it its characteristic color. The molecular targets and pathways involved in its action depend on its application. For instance, in biological staining, it binds to specific cellular components, allowing for their visualization under a microscope .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes such as Acid Yellow 17 and Acid Yellow 23. Compared to these, 1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt is unique due to its specific structural features, which confer distinct solubility and stability properties. This makes it particularly suitable for applications requiring high water solubility and stability under acidic conditions .
Eigenschaften
CAS-Nummer |
90677-63-7 |
|---|---|
Molekularformel |
C26H18N3NaO5S2 |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
sodium;3-[[2-(benzenesulfonyl)phenyl]diazenyl]-2-phenyl-1H-indole-5-sulfonate |
InChI |
InChI=1S/C26H19N3O5S2.Na/c30-35(31,19-11-5-2-6-12-19)24-14-8-7-13-23(24)28-29-26-21-17-20(36(32,33)34)15-16-22(21)27-25(26)18-9-3-1-4-10-18;/h1-17,27H,(H,32,33,34);/q;+1/p-1 |
InChI-Schlüssel |
GVJNAEQUDNQRDC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)C5=CC=CC=C5.[Na+] |
Physikalische Beschreibung |
Pellets or Large Crystals, Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




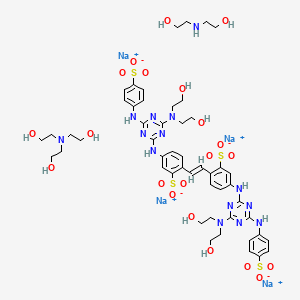
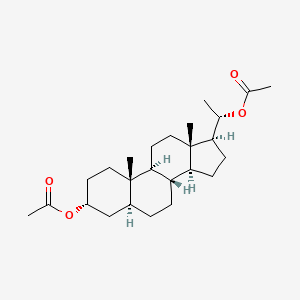
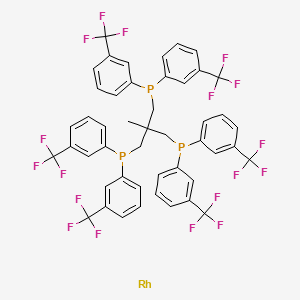
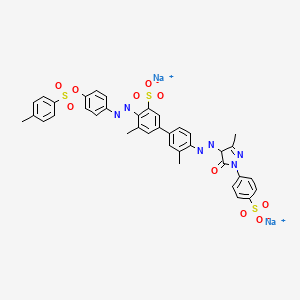
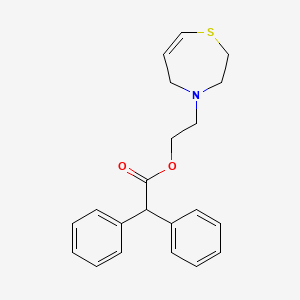
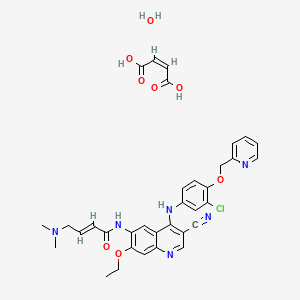
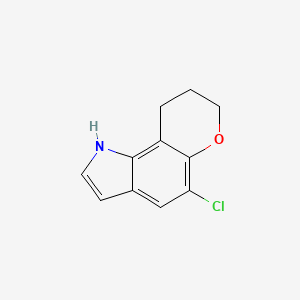
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
